N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide

Beschreibung

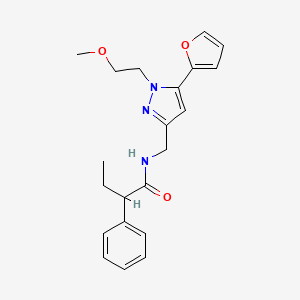

N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide is a heterocyclic compound featuring a pyrazole core substituted with a furan-2-yl group at position 5 and a 2-methoxyethyl group at position 1. The methylene bridge at position 3 connects the pyrazole to a 2-phenylbutanamide moiety.

Eigenschaften

IUPAC Name |

N-[[5-(furan-2-yl)-1-(2-methoxyethyl)pyrazol-3-yl]methyl]-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-3-18(16-8-5-4-6-9-16)21(25)22-15-17-14-19(20-10-7-12-27-20)24(23-17)11-13-26-2/h4-10,12,14,18H,3,11,13,15H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTNEQUYCZIDFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=NN(C(=C2)C3=CC=CO3)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide typically involves multi-step organic reactions. The starting materials often include furan derivatives, pyrazole derivatives, and butanamide derivatives. The synthetic route may involve:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

Attachment of the furan ring: This step may involve the use of furan-2-carbaldehyde and appropriate coupling reagents.

Formation of the butanamide moiety: This can be done through amidation reactions using butanoic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyrazole ring can be reduced to form pyrazolines.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Furanones and other oxidized derivatives.

Reduction: Pyrazolines and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

Binding to active sites: Inhibiting or activating enzymes.

Modulating receptor activity: Acting as an agonist or antagonist.

Interfering with signaling pathways: Affecting cellular processes such as proliferation, apoptosis, or differentiation.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Key Differences

The compound shares core structural motifs with several pharmacologically relevant analogs. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Note: The molecular formula and weight of the target compound are calculated based on its structure.

Pharmacological and Physicochemical Properties

- Lipophilicity : The target compound’s 2-phenylbutanamide group increases lipophilicity (logP ~3.5 estimated) compared to the more polar isoxazole carboxamide analog (logP ~2.1) . This may enhance membrane permeability but reduce aqueous solubility.

- Bioactivity :

- Isoxazole Analog () : Isoxazole rings are associated with antimicrobial and anti-inflammatory activity due to hydrogen-bonding capabilities .

- Goxalapladib () : Targets atherosclerosis via naphthyridine and trifluoromethyl groups, indicating the impact of aromatic and electron-withdrawing substituents on therapeutic targeting .

- Metabolic Stability : The 2-methoxyethyl group in the target compound and ’s analog may reduce oxidative metabolism, enhancing plasma half-life compared to unmethylated analogs .

Toxicity and Stability Considerations

- Furan Toxicity : Furan rings can form reactive epoxides during metabolism, but the 2-methoxyethyl group may mitigate this by directing phase II glucuronidation .

- Pyrazole Core Stability : Pyrazole derivatives in and show stability under acidic conditions, suggesting the target compound may share similar resilience .

Biologische Aktivität

N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-2-phenylbutanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a furan ring, a pyrazole ring, and a phenylbutanamide moiety. The general synthetic route involves multiple steps, including:

- Formation of the Pyrazole Ring : Achieved by reacting hydrazines with 1,3-diketones.

- Attachment of the Furan Ring : Utilizes furan-2-carbaldehyde and coupling reagents.

- Formation of the Butanamide Moiety : Accomplished through amidation reactions with butanoic acid derivatives.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors.

- Signaling Pathway Interference : Affects cellular processes like proliferation and apoptosis.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. For instance, studies have shown that pyrazole derivatives demonstrate activity against Gram-positive and Gram-negative bacteria, as well as fungi:

| Compound | Target Organism | Zone of Inhibition (mm) |

|---|---|---|

| 10a | E. coli | 15 |

| 10c | S. aureus | 18 |

| 10g | A. niger | 20 |

These results suggest that modifications in the structure can enhance antimicrobial efficacy .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| MCF-7 | 0.73 | Sorafenib (7.91) |

| HepG2 | 0.95 | Sorafenib (7.91) |

| A549 | 0.37 | Sorafenib (7.91) |

Flow cytometry analysis revealed that the compound induces apoptotic cell death and disrupts the cell cycle in cancer cells .

Case Studies

Several studies have highlighted the biological activities of compounds related to this compound:

- Antimicrobial Evaluation : A study synthesized various pyrazole derivatives and assessed their antimicrobial activity against E. coli, S. aureus, and fungi such as A. niger. The results indicated promising activity with some derivatives showing significant inhibition zones .

- Cytotoxicity Studies : Another investigation focused on the cytotoxic effects of similar compounds against human cancer cell lines, revealing that some derivatives had lower IC50 values compared to established drugs like sorafenib, indicating potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.